Cas no 6610-31-7 (4-Butyl-3-thiosemicarbazide)

4-Butyl-3-thiosemicarbazide 化学的及び物理的性質

名前と識別子

-

- Hydrazinecarbothioamide,N-butyl-

- 4-BUTYL-3-THIOSEMICARBAZIDE

- 1-amino-3-butylthiourea

- Z56855135

- SCHEMBL454450

- FT-0636191

- EN300-03809

- NCGC00331477-01

- CS-0297698

- 6610-31-7

- 3-amino-1-butylthiourea

- n-Butylhydrazinecarbothioamide

- Butylsemithiocarbazide

- 4-butylthiosemi-carbazide

- 4-n-butyl-thiosemicarbazide

- AKOS000116180

- 1-azanyl-3-butyl-thiourea

- 4-n-butylthiosemicarbazide

- MFCD00041307

- DTXSID80365240

- AB01326113-02

- A835334

- n-Butylhydrazinecarbothioamide #

- SB86450

- DB-054869

- 4-Butyl-3-thiosemicarbazide

-

- MDL: MFCD00041307

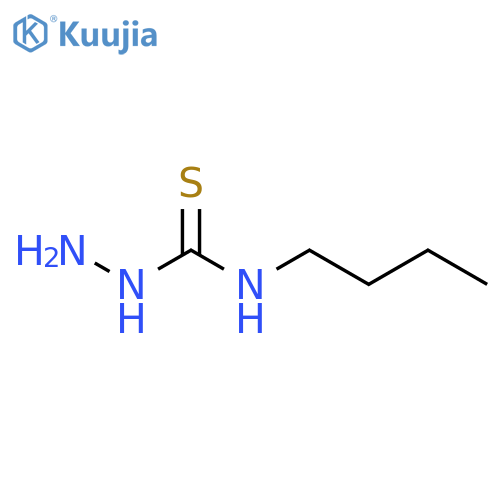

- インチ: InChI=1S/C5H13N3S/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9)

- InChIKey: KNGDMOLRXYKGAD-UHFFFAOYSA-N

- ほほえんだ: CCCCNC(NN)=S

計算された属性

- せいみつぶんしりょう: 147.08300

- どういたいしつりょう: 147.083018

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 5

- 複雑さ: 84.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 82.2

じっけんとくせい

- 密度みつど: 1.071

- ゆうかいてん: 74°C

- ふってん: 225.5°Cat760mmHg

- フラッシュポイント: 90.2°C

- 屈折率: 1.541

- PSA: 82.17000

- LogP: 1.60640

4-Butyl-3-thiosemicarbazide セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- セキュリティ用語:S26-S36/37/39

4-Butyl-3-thiosemicarbazide 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Butyl-3-thiosemicarbazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368368-2.5g |

n-Butylhydrazinecarbothioamide |

6610-31-7 | 95+% | 2.5g |

¥1238.00 | 2024-05-04 | |

| abcr | AB149559-10 g |

4-Butyl-3-thiosemicarbazide; 97% |

6610-31-7 | 10 g |

€236.90 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368368-1g |

n-Butylhydrazinecarbothioamide |

6610-31-7 | 95+% | 1g |

¥626.00 | 2024-05-04 | |

| TRC | B695295-1g |

4-Butyl-3-thiosemicarbazide |

6610-31-7 | 1g |

$ 80.00 | 2022-06-06 | ||

| Enamine | EN300-03809-0.5g |

3-amino-1-butylthiourea |

6610-31-7 | 95% | 0.5g |

$27.0 | 2023-06-10 | |

| Enamine | EN300-03809-10.0g |

3-amino-1-butylthiourea |

6610-31-7 | 95% | 10g |

$109.0 | 2023-06-10 | |

| Enamine | EN013-7232-0.1g |

3-amino-1-butylthiourea |

6610-31-7 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN013-7232-5g |

3-amino-1-butylthiourea |

6610-31-7 | 95% | 5g |

$86.0 | 2023-10-28 | |

| A2B Chem LLC | AH14268-10g |

N-Butylhydrazinecarbothioamide |

6610-31-7 | 10g |

$395.00 | 2024-04-19 | ||

| Enamine | EN013-7232-2.5g |

3-amino-1-butylthiourea |

6610-31-7 | 95% | 2.5g |

$69.0 | 2023-10-28 |

4-Butyl-3-thiosemicarbazide 関連文献

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

4-Butyl-3-thiosemicarbazideに関する追加情報

4-Butyl-3-thiosemicarbazide: A Comprehensive Overview

4-Butyl-3-thiosemicarbazide, also known by its CAS number 6610-31-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a thiosemicarbazide functional group and a butyl substituent. The combination of these groups imparts distinctive chemical and physical properties, making it a valuable material for various applications.

The synthesis of 4-butyl-3-thiosemicarbazide typically involves the reaction of thiourea derivatives with appropriate alkylating agents. Recent studies have explored optimized synthetic routes to enhance yield and purity, leveraging advancements in catalytic systems and reaction conditions. These improvements have made the compound more accessible for large-scale production and research purposes.

In terms of chemical properties, 4-butyl-3-thiosemicarbazide exhibits a melting point of approximately 125°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its structure, featuring a flexible butyl chain, contributes to its versatility in chemical reactions. The thiosemicarbazide group is particularly reactive, enabling the compound to participate in nucleophilic substitutions, condensations, and other transformations.

The applications of 4-butyl-3-thiosemicarbazide span across multiple domains. In pharmaceutical research, it serves as an intermediate in the synthesis of bioactive compounds, including potential drug candidates for cancer therapy. Recent findings have highlighted its role in forming stable complexes with metal ions, which could be exploited for designing novel anticancer agents.

In the realm of materials science, 4-butyl-3-thiosemicarbazide has been investigated as a precursor for generating advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with metal ions like copper(II) and zinc(II) has led to the development of porous structures with applications in gas storage and catalysis.

The environmental impact of 4-butyl-3-thiosemicarbazide has also garnered attention. Studies have assessed its biodegradability under aerobic conditions, revealing moderate degradation rates influenced by pH and temperature. These insights are crucial for developing sustainable practices in its handling and disposal.

In conclusion, 4-butyl-3-thiosemicarbazide, with its CAS number 6610-31-7, stands as a versatile compound with promising applications across diverse fields. Ongoing research continues to unlock its potential, particularly in drug discovery and materials innovation. As scientific understanding deepens, this compound is poised to play an increasingly vital role in advancing modern chemistry.

6610-31-7 (4-Butyl-3-thiosemicarbazide) 関連製品

- 79-19-6(aminothiourea)

- 53347-39-0(3-amino-1-pentylthiourea)

- 53347-40-3(4-Hexyl-3-thiosemicarbazide)

- 887982-70-9(6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid)

- 1105241-52-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 898416-87-0(2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide)

- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

- 1267172-53-1(5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester)

- 2138198-16-8((2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine)

- 2228204-70-2(methyl 4-(chlorosulfonyl)methyl-2-methylbenzoate)